5-Bromo-2-ethynylpyrimidine
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Overview
Description
5-Bromo-2-ethynylpyrimidine: is a chemical compound with the molecular formula C6H3BrN2 and a molecular weight of 183.01 g/mol . It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5-position and an ethynyl group at the 2-position of the pyrimidine ring . This compound is primarily used in scientific research and has various applications in chemistry and biology .
Scientific Research Applications
5-Bromo-2-ethynylpyrimidine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
It has been observed that the compound can have negative effects on shoot and root redifferentiation in plant organogenesis in vitro .
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is usually shipped within 2 business days , suggesting that it has a certain degree of stability.
Metabolic Pathways
It is likely that the compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethynylpyrimidine typically involves the bromination of 2-ethynylpyrimidine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane . The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyrimidine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-ethynylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or alkyl halides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and copper co-catalysts are often used in Sonogashira coupling reactions, with solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products include aryl or alkyl-substituted pyrimidines.
Comparison with Similar Compounds
Comparison: 5-Bromo-2-ethynylpyrimidine is unique due to the presence of both a bromine atom and an ethynyl group on the pyrimidine ring, which imparts distinct reactivity and binding properties . In contrast, compounds like 5-Bromo-4-ethylpyrimidine lack the ethynyl group, affecting their chemical behavior and applications . Similarly, 2-Ethylpyrimidine-5-carboxylic acid has different functional groups, leading to variations in its reactivity and use .
Properties
IUPAC Name |
5-bromo-2-ethynylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c1-2-6-8-3-5(7)4-9-6/h1,3-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOLVGVOMDUCDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=C(C=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653894 |
Source
|
Record name | 5-Bromo-2-ethynylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-08-7 |
Source
|
Record name | 5-Bromo-2-ethynylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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